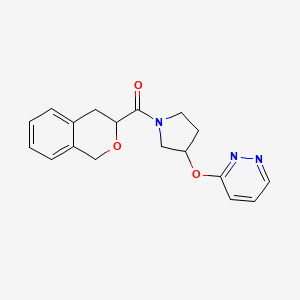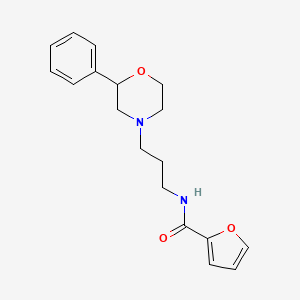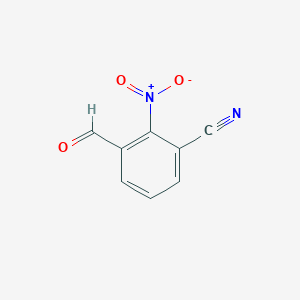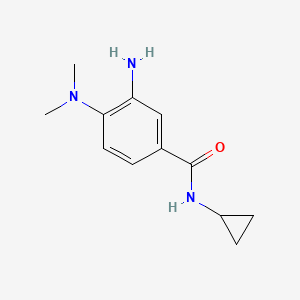
Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Compounds with complex structures similar to the target molecule have been synthesized through various methods, including condensation reactions and 1,3-dipolar cycloadditions involving pyrrolidinyl and pyridazinyl moieties. For example, the synthesis of certain pyrazolo[c]cinnolin-1-yl and pyrrolidin-1-yl methanone derivatives through condensation reactions demonstrates the complexity and versatility of synthetic approaches in this domain (Bawa et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction (XRD) and spectroscopic methods, plays a crucial role in confirming the configuration and conformation of synthesized compounds. For instance, the crystal and molecular structure analysis of related compounds has been performed to understand their geometrical configuration and intermolecular interactions (Lakshminarayana et al., 2009).
Scientific Research Applications
Synthesis and Potential Pharmacological Applications
Regioselective Synthesis : The reaction of 5-amino-1H-imidazoles with related compounds has provided a set of imidazo(4,5-b)pyridines bearing the CO2Me substituent at the α-position of the pyridine core. These compounds, being typical purine isosteres, are considered potent pharmacophores widely used in drug design and medicinal chemistry (Ostrovskyi et al., 2011).
Chromatographic Determination : Methods for the chromatographic separation and quantitative determination of technical 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone and its isomers have been developed, showcasing the compound's analytical chemistry applications (Dulak et al., 1967).
Facile Synthesis of Novel Compounds : A novel class of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, has been synthesized from related methyl 2-(2-methoxy-2-oxoethyl) compounds, contributing to the diversity of pharmacologically relevant structures (Koza et al., 2013).
Antimicrobial and Antiproliferative Activities : A series of compounds synthesized by condensing chalcones and isoniazid showed significant antimicrobial activity, with compounds containing methoxy groups exhibiting high effectiveness. This highlights the therapeutic potential of chemically related compounds (Kumar et al., 2012).
Mechanism of Action
Target of Action
The primary targets of Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It’s known that the compound is pharmacologically active
Biochemical Pathways
The specific biochemical pathways affected by Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone are yet to be determined. As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone are currently unknown. These properties are crucial in determining the bioavailability of the compound. Future studies will likely focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
As research progresses, we will gain a better understanding of these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is currently unknown. Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of a compound. Future research will likely investigate these factors .
properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(16-10-13-4-1-2-5-14(13)12-23-16)21-9-7-15(11-21)24-17-6-3-8-19-20-17/h1-6,8,15-16H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPXCBNBEIXAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3CC4=CC=CC=C4CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)
![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)



![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide](/img/structure/B2496974.png)
![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)

![2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine](/img/structure/B2496978.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate](/img/structure/B2496985.png)
